molecular formula C15H24N2O3 B6280741 tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1796557-50-0

tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B6280741
CAS No.: 1796557-50-0
M. Wt: 280.4
InChI Key:
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Description

tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate: is a synthetic organic compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a cyclopropyl group, an oxa-bridge, and a diazaspirodecane core. It is commonly used in various chemical research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides under basic conditions.

    Functionalization of the cyclopropyl group:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo-derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or cyclopropyl groups using reagents like alkyl halides or nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding carboxylic acid derivatives.

Scientific Research Applications

tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique reactivity and potential for diverse applications.

Properties

CAS No.

1796557-50-0

Molecular Formula

C15H24N2O3

Molecular Weight

280.4

Purity

95

Origin of Product

United States

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